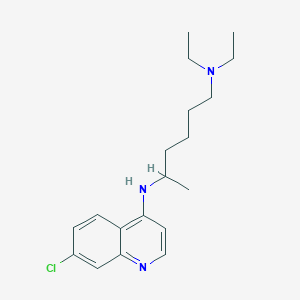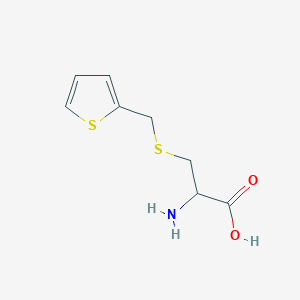
2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid is a compound with the molecular formula C8H11NO2S2 and a molecular weight of 217.3084 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of thiophene derivatives, including 2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Analyse Des Réactions Chimiques
2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form thiol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the fabrication of various industrial materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring system allows the compound to interact with various biological targets, leading to its diverse pharmacological effects. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are used as dental anesthetics .
Comparaison Avec Des Composés Similaires
2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share the thiophene ring system but differ in their specific substituents and pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propriétés
Numéro CAS |
60114-95-6 |
|---|---|
Formule moléculaire |
C8H11NO2S2 |
Poids moléculaire |
217.3 g/mol |
Nom IUPAC |
2-amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S2/c9-7(8(10)11)5-12-4-6-2-1-3-13-6/h1-3,7H,4-5,9H2,(H,10,11) |
Clé InChI |
SYRYKNATHQOKRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


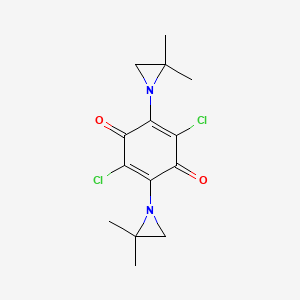
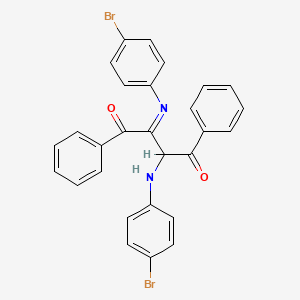

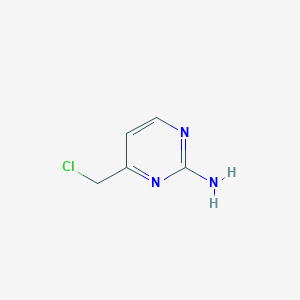
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
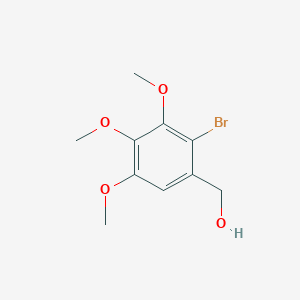
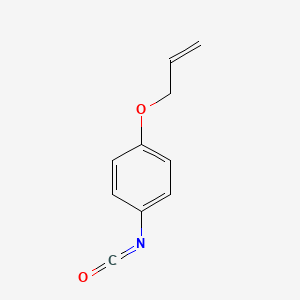
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
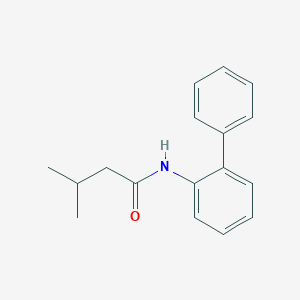
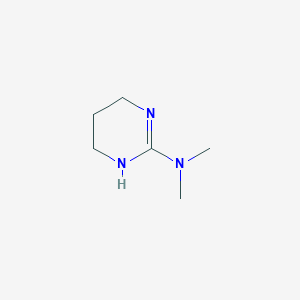
![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
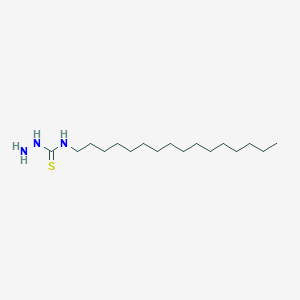
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
